Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

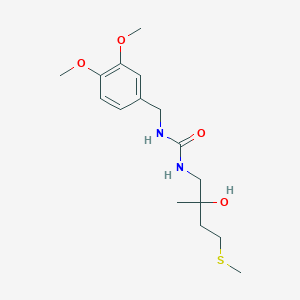

The compound “Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains a piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from an aromatic heterocyclic dichloro structure . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine is used to reach the main substrate .Molecular Structure Analysis

The molecular structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . These techniques provide detailed information about the molecular structure and the types of bonds present in the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a series of steps such as aminomethylation reaction . The unpaired electrons of the nitrogen atom of the pyridazinone group attack the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution SN2 reaction mechanism .Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that compounds with structural features similar to Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit antimicrobial properties. For instance, derivatives of 1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activity. These compounds, including Mannich bases incorporating piperazine nuclei, demonstrated significant activity against various microorganisms, suggesting that our compound of interest might also possess antimicrobial properties (Fandaklı et al., 2012).

Central Nervous System Activity

Compounds containing piperazine and phenyl groups have been explored for their effects on the central nervous system (CNS). The structural analogs have shown varying degrees of potency in affecting CNS activity, indicating that this compound could also be relevant in the study of CNS-related disorders or pharmacological effects (Howe et al., 1976).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with potential biological activity is a key area of research in medicinal chemistry. Ethyl esters and hydrazides derived from similar structural frameworks have been synthesized and characterized, leading to the discovery of new molecules with potential pharmacological properties. This approach underscores the importance of the compound as a precursor or intermediate in the synthesis of novel bioactive molecules (Andersen et al., 1983).

Antihypertensive and Cardiovascular Research

In cardiovascular research, compounds containing piperazine and phenyl moieties have been investigated for their potential antihypertensive effects. The determination of such compounds in biological fluids is crucial for pharmacokinetic studies, which helps in understanding their metabolism, bioavailability, and therapeutic potential (Agostini et al., 1989).

Neurotransmission Studies

Piperazine derivatives have been utilized in studies focusing on neurotransmission, particularly involving serotonin receptors. Compounds like this compound may serve as ligands or antagonists in the study of neurotransmitter systems, offering insights into the mechanisms of action of potential therapeutic agents (Plenevaux et al., 2000).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not available, similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities . They are used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-32-24(30)23-21(17-22(29)28(25-23)19-7-5-4-6-8-19)27-15-13-26(14-16-27)18-9-11-20(31-2)12-10-18/h4-12,17H,3,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYMKYHTYCJNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)

![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)

![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)

![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)